molecular formula C19H27N3O4S B4462835 1-METHANESULFONYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

1-METHANESULFONYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4462835
M. Wt: 393.5 g/mol
InChI Key: ZQGLROYTMDHLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions to introduce the methanesulfonyl group. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

1-METHANESULFONYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-METHANESULFONYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-METHANESULFONYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-methylsulfonyl-N-[4-(piperidine-1-carbonyl)phenyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-27(25,26)22-13-5-6-16(14-22)18(23)20-17-9-7-15(8-10-17)19(24)21-11-3-2-4-12-21/h7-10,16H,2-6,11-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGLROYTMDHLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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